Farglitazar

PPARγ agonism transcriptional activation GAL4 transactivation assay

Farglitazar is a non-TZD, tyrosine-based PPARγ full agonist offering unmatched sub-nanomolar potency (EC50 0.20 nM)—~90-fold more sensitive than rosiglitazone. It uniquely restores transcriptional function in clinically relevant dominant-negative PPARγ mutants (P467L, V290M) where TZDs fail. With a distinct binding mode, defined PPARα cross-reactivity, and a co-crystal structure (PDB 1FM9), this compound is the essential tool for mutant-rescue assays, high-sensitivity transactivation screens, and PPAR binding assay development. Supplied with purity ≥98%, fully characterized for reproducible non-human research.

Molecular Formula C34H30N2O5
Molecular Weight 546.6 g/mol
CAS No. 196808-45-4
Cat. No. B1672056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFarglitazar
CAS196808-45-4
Synonymsfarglitazar
GI 2570
GI 262570
GI-2570
GI-262570
GI2570
GI262570
Molecular FormulaC34H30N2O5
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5
InChIInChI=1S/C34H30N2O5/c1-23-29(36-33(41-23)26-12-6-3-7-13-26)20-21-40-27-18-16-24(17-19-27)22-31(34(38)39)35-30-15-9-8-14-28(30)32(37)25-10-4-2-5-11-25/h2-19,31,35H,20-22H2,1H3,(H,38,39)/t31-/m0/s1
InChIKeyZZCHHVUQYRMYLW-HKBQPEDESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Farglitazar (CAS 196808-45-4): Non-Thiazolidinedione PPARγ Agonist for Metabolic Research


Farglitazar (also known as GI262570, GW-262570X) is a synthetic, non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor gamma (PPARγ) agonist derived from L-tyrosine [1]. Developed originally by GlaxoSmithKline, it functions as an insulin sensitizer and was advanced to Phase III clinical trials for type 2 diabetes mellitus and Phase II trials for hepatic fibrosis before development was discontinued [2][3]. As a research tool, farglitazar serves as a potent and selective full PPARγ agonist with a distinct tyrosine-based scaffold, differentiating it from the thiazolidinedione (TZD) class of PPARγ agonists such as rosiglitazone and pioglitazone [4]. The compound is commercially available for non-human research applications only .

Why Farglitazar (196808-45-4) Cannot Be Readily Substituted with Generic Thiazolidinedione PPARγ Agonists


Substitution of farglitazar with conventional thiazolidinedione (TZD) PPARγ agonists is scientifically unjustified due to fundamental differences in chemical scaffold, receptor binding mode, and functional efficacy in specific disease-relevant contexts. Farglitazar is a tyrosine-based agonist (TA) that makes more extensive contacts within the PPARγ ligand-binding pocket than TZDs, leading to differential stabilization of helix 12 and more complete corepressor release [1]. This distinct binding mechanism translates to divergent pharmacological profiles: farglitazar exhibits substantially higher potency at wild-type PPARγ (EC50 = 0.20 nM vs. 18 nM for rosiglitazone) [2] and, critically, retains functional activity against clinically relevant dominant-negative PPARγ mutants (P467L, V290M) where TZDs show markedly attenuated responses [1]. For researchers investigating PPARγ biology beyond canonical ligand activation, using a generic TZD in place of farglitazar would fail to recapitulate the tyrosine-agonist-specific effects on coactivator recruitment, corepressor displacement, and mutant receptor rescue.

Farglitazar (CAS 196808-45-4): Quantitative Comparator Evidence for Scientific Procurement Decisions


Farglitazar vs. Rosiglitazone and Pioglitazone: PPARγ Transcriptional Activation Potency

In a direct head-to-head comparison using human PPARγ-GAL4 chimeric receptor transactivation assays, farglitazar demonstrates substantially greater potency than both rosiglitazone and pioglitazone at the wild-type PPARγ receptor [1]. Farglitazar activated PPARγ with an EC50 of 0.20 ± 0.05 nM, representing a 90-fold increase in potency relative to rosiglitazone (EC50 = 18 ± 4 nM) and a 1,400-fold increase relative to pioglitazone (EC50 = 280 ± 42 nM) [1]. Additional independent validation in HEK293 cells using a GAL4 transactivation reporter gene assay reported farglitazar EC50 values of 0.339 nM to 0.600 nM, confirming the sub-nanomolar potency range [2][3].

PPARγ agonism transcriptional activation GAL4 transactivation assay

Farglitazar vs. Rosiglitazone: Rescue of Dominant-Negative PPARγ Mutant (P467L) Function

In ex vivo studies using peripheral blood mononuclear cells (PBMCs) from individuals harboring the dominant-negative PPARγ P467L mutation, farglitazar was a more potent inducer of PPARγ target gene (aP2) expression compared to rosiglitazone [1][2]. While rosiglitazone demonstrated variable and limited efficacy in these subjects, farglitazar and other tyrosine agonists (TAs) restored transcriptional function comparable to wild-type receptor levels [1]. Mechanistically, farglitazar makes more extensive contacts than rosiglitazone within the ligand-binding pocket to stabilize helix 12, facilitating more complete corepressor release and reversal of dominant-negative inhibition [1].

PPARγ mutation lipodystrophy insulin resistance mutant receptor rescue

Farglitazar vs. Rosiglitazone: PPARα Cross-Reactivity Profile

Farglitazar demonstrates a distinct selectivity profile across PPAR subtypes. At PPARα, farglitazar exhibits an EC50 of 250 ± 35 nM, yielding a PPARα/PPARγ selectivity ratio of approximately 1,250-fold (calculated as 250 nM / 0.20 nM) [1]. In contrast, rosiglitazone and pioglitazone show EC50 values exceeding 10,000 nM at PPARα, producing selectivity ratios greater than 500-fold and 35-fold, respectively [1]. While farglitazar shows greater selectivity for PPARγ over PPARα than rosiglitazone and pioglitazone [2], its residual PPARα activity (EC50 = 250 nM) is notable: peak plasma levels of farglitazar in vivo have been reported to exceed the EC50 for PPARα activation, suggesting potential functional PPARα engagement at therapeutic concentrations [3]. Neither compound showed appreciable activity at PPARδ (EC50 > 10,000 nM for all) [1].

PPAR subtype selectivity PPARα cross-reactivity selectivity ratio

Farglitazar Structural Scaffold Differentiation: Tyrosine-Based vs. Thiazolidinedione Agonists

Farglitazar represents a structurally distinct class of PPARγ agonists characterized by an L-tyrosine-derived scaffold, in contrast to the thiazolidinedione (TZD) core shared by rosiglitazone and pioglitazone [1]. X-ray crystallography of PPARγ ligand-binding domain complexed with farglitazar (PDB ID: 1FM9) reveals that the compound makes more extensive contacts within the ligand-binding pocket than rosiglitazone [2][3]. This expanded interaction network stabilizes helix 12 in the active conformation, facilitating more complete corepressor release and enhanced transcriptional activation [2]. The crystal structure has been utilized to design fluorescent farglitazar-derived probes for high-throughput fluorescence polarization assays, demonstrating the scaffold's amenability to chemical modification while retaining high-affinity receptor binding (Kd = 61 ± 14 nM for the fluorescent derivative) [4].

PPARγ ligand-binding pocket helix 12 stabilization corepressor release crystal structure

Farglitazar (196808-45-4): Validated Research Application Scenarios Based on Quantitative Evidence


High-Sensitivity Transcriptional Activation Assays Requiring Sub-Nanomolar PPARγ Agonist Potency

Farglitazar is optimally suited for cell-based PPARγ transcriptional activation assays where high potency is required to minimize DMSO solvent exposure or to detect subtle modulation of PPARγ activity. With an EC50 of 0.20 ± 0.05 nM in human PPARγ-GAL4 transactivation assays, farglitazar provides approximately 90-fold greater sensitivity than rosiglitazone (EC50 = 18 nM) and 1,400-fold greater than pioglitazone (EC50 = 280 nM) [1]. This sub-nanomolar potency enables dose-response studies spanning picomolar to low nanomolar ranges, expanding the dynamic range for detecting partial agonism, antagonism, or allosteric modulation. Independent validation in HEK293 cells confirms this potency range (EC50 = 0.339–0.600 nM), supporting reproducible experimental implementation [2].

Investigation of Dominant-Negative PPARγ Mutations in Lipodystrophy and Insulin Resistance Models

Farglitazar is the preferred tool compound for research into PPARγ mutations associated with partial lipodystrophy and severe insulin resistance, specifically the P467L and V290M dominant-negative mutants. Unlike TZDs, which exhibit markedly attenuated transcriptional responses in these mutant backgrounds, farglitazar corrects defects in ligand binding and coactivator recruitment, restoring transcriptional function to levels comparable with wild-type receptor [1][2]. Farglitazar was a more potent inducer of PPARγ target gene (aP2) expression in PBMCs harboring the P467L mutation compared to rosiglitazone [1]. This unique property makes farglitazar an essential positive control in mutant PPARγ functional assays and a reference standard for screening compounds with mutant receptor rescue potential.

Development and Validation of PPARγ Ligand-Binding Assays Using Structurally Characterized Reference Compound

Farglitazar serves as a structurally well-characterized reference ligand for developing PPARγ binding assays, including fluorescence polarization (FP) competitive binding assays. The co-crystal structure of farglitazar bound to PPARγ (PDB ID: 1FM9) provides atomic-level resolution of ligand-receptor interactions, enabling rational design of derivative probes [1][2]. Fluorescent farglitazar analogs have been successfully synthesized and validated, demonstrating tight PPARγ binding (Kd = 61 ± 14 nM) and suitability for high-throughput screening formats [3]. Researchers developing novel PPARγ binding assays can use farglitazar as an unlabeled competitor with established binding parameters and structural coordinates.

Comparative PPAR Subtype Selectivity Profiling in Dual/Triple Agonist Development Programs

Farglitazar provides a useful comparator for PPAR subtype selectivity profiling due to its unique cross-reactivity pattern. At PPARα, farglitazar exhibits measurable activation (EC50 = 250 ± 35 nM) while remaining >10,000-fold selective against PPARδ [1]. This contrasts with TZDs like rosiglitazone and pioglitazone, which show negligible PPARα activity (EC50 > 10,000 nM) [1]. For research programs developing dual PPARα/γ or pan-PPAR agonists, farglitazar serves as a benchmark for a PPARγ-predominant compound with defined PPARα residual activity, facilitating interpretation of subtype contribution to observed phenotypes in metabolic assays.

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